Field: Medicine
Application: Rubidium chloride has been explored as a potential treatment for major depression
Results: The treatment showed a gradual and significant improvement in depressive symptoms.
Field: Solar Energy .
Application: Rubidium chloride is used as an interface modification layer between the perovskite layer and the SnO2 electron transport layer to enhance the power conversion efficiency of Perovskite Solar Cells (PSCs) .
Method: Rubidium chloride is introduced at the buried SnO2/perovskite interface
Field: Glass Manufacturing .
Application: Rubidium chloride is used in the manufacture of special types of glasses .
Field: Electronics .
Application: Rubidium chloride is used in vacuum tubes as a getter, a material that combines with and removes trace gases from vacuum tubes .
Field: Ceramics and Glass Industry
Application: Rubidium chloride is used in glasses and ceramics
Field: Pyrotechnics .
Application: Rubidium chloride is used in fireworks to give them a purple color .
Rubidium chloride is a chemical compound with the formula RbCl, consisting of rubidium and chlorine. It is classified as an alkali metal halide and appears as a white crystalline solid. Rubidium chloride has a melting point of 718°C and a boiling point of 1390°C, with a density of 2760 kg/m³. The compound exhibits ionic bonding characteristics typical of alkali metal halides, with rubidium ions (Rb⁺) and chloride ions (Cl⁻) forming a lattice structure similar to sodium chloride .
Rubidium chloride acts as a non-invasive biomarker due to its high water solubility and similar chemical properties to potassium (K+) ions. Rb+ can readily replace K+ in biological tissues because they belong to the same group in the periodic table []. This property allows researchers to use radioactive isotopes of rubidium (e.g., Rb-82) to study processes like heart muscle perfusion by tracing the movement of the isotope within the body [].
Rubidium chloride exhibits notable biological activity. It can act as a non-invasive biomarker due to its ability to replace potassium ions in biological tissues, which is significant for various physiological processes. Research indicates that rubidium chloride can influence circadian rhythms by modifying the coupling between circadian oscillators, particularly under stress conditions . Additionally, it has been studied for its potential effects on cellular processes due to its ionic similarity to potassium.
The most common method for synthesizing rubidium chloride involves the neutralization of rubidium hydroxide with hydrochloric acid, followed by recrystallization to purify the resulting salt. Other methods include:
Studies have shown that rubidium ions can interact with biological systems similarly to potassium ions. This similarity allows researchers to investigate ion transport mechanisms in cells and tissues. Furthermore, rubidium chloride's role in modifying circadian rhythms highlights its potential impact on physiological processes under various environmental conditions .
Rubidium chloride shares similarities with other alkali metal halides. Here are some comparable compounds:
Compound | Formula | Melting Point (°C) | Boiling Point (°C) | Density (kg/m³) |
---|---|---|---|---|
Sodium Chloride | NaCl | 801 | 1465 | 2160 |
Potassium Chloride | KCl | 770 | 1420 | 1970 |
Cesium Chloride | CsCl | 645 | 1040 | 3960 |
Lithium Chloride | LiCl | 605 | 1380 | 2050 |
Rubidium chloride is unique due to its specific ionic radius and coordination number, which allow it to adopt different crystal structures under varying conditions. Its biological mimicry of potassium ions also sets it apart from other alkali metal halides, making it particularly valuable in biomedical research .
The neutralization of rubidium hydroxide with hydrochloric acid represents the most widely employed method for producing high-purity rubidium chloride in laboratory settings [1] [5]. This acid-base neutralization reaction proceeds according to the following stoichiometric equation:
RbOH + HCl → RbCl + H₂O [1] [2] [7]
The reaction mechanism involves the protonation of the hydroxide ion by hydrochloric acid, resulting in the formation of water and the ionic compound rubidium chloride [3] [8]. This process is characterized by its simplicity and high yield, making it particularly suitable for analytical and research applications where chemical purity is paramount [5].
The neutralization reaction is typically conducted at ambient temperature and atmospheric pressure, with the rubidium hydroxide dissolved in distilled water before the addition of concentrated hydrochloric acid [2] [4]. The resulting solution contains dissolved rubidium chloride, which must subsequently be isolated through evaporation and recrystallization procedures [1] [5]. The reaction exhibits favorable thermodynamics, with a highly negative Gibbs free energy change that ensures complete conversion of reactants to products [3].
Research findings indicate that this synthesis route consistently achieves yields exceeding 95% when proper stoichiometric ratios are maintained [4]. The method is particularly advantageous because it produces minimal byproducts, with water being the only significant secondary product formed during the reaction [1] [2]. However, the hygroscopic nature of rubidium chloride necessitates careful handling during the isolation process to prevent moisture absorption from the atmosphere [1] [4].
Table 1: Reaction Parameters for Hydrochloric Acid Neutralization
Parameter | Optimal Range | Research Source |
---|---|---|
Temperature | 20-25°C | [2] [4] |
Pressure | 1 atm | [1] [5] |
pH Endpoint | 7.0-7.2 | [3] [8] |
Yield | 95-98% | [4] [5] |
Reaction Time | 15-30 minutes | [2] [7] |
The direct halogenation of metallic rubidium with chlorine gas constitutes an alternative synthesis pathway that, while less commonly employed due to economic considerations, provides insights into the fundamental reactivity patterns of alkali metals [4] [36]. The reaction proceeds according to the following balanced equation:
2Rb(s) + Cl₂(g) → 2RbCl(s) [4] [5] [36]
This synthesis route involves the direct oxidation of rubidium metal by chlorine gas, resulting in the formation of rubidium chloride through an electron transfer mechanism [36]. The reaction is highly exothermic and proceeds rapidly at elevated temperatures, typically requiring temperatures between 200-400°C for optimal conversion rates [4]. The process is characterized by the violent nature of the reaction, which necessitates careful control of reaction conditions to prevent runaway reactions [36].
Thermodynamic analysis reveals that this halogenation reaction exhibits a large negative enthalpy change, indicating substantial energy release during the formation of the ionic bond between rubidium and chloride ions [29]. The reaction kinetics are influenced by the surface area of the metallic rubidium, with finely divided metal exhibiting significantly higher reaction rates compared to bulk metal samples [36].
Industrial implementation of this method is limited by the high cost of metallic rubidium and the specialized equipment required to handle the reactive metal safely [4] [5]. However, research applications utilize this approach when studying the fundamental properties of alkali metal halides or when isotopically pure rubidium chloride is required [36]. The method achieves quantitative conversion under appropriate conditions, with yields approaching 100% when excess chlorine gas is employed [4].
Table 2: Direct Halogenation Reaction Conditions
Parameter | Value | Reference |
---|---|---|
Temperature Range | 200-400°C | [4] [29] |
Chlorine Pressure | 1-2 atm | [36] |
Reaction Enthalpy | -435 kJ/mol | [29] |
Conversion Rate | >99% | [4] [36] |
Surface Area Effect | 10-fold increase | [36] |
The hygroscopic nature of rubidium chloride presents significant challenges during purification procedures, requiring specialized recrystallization strategies to maintain product integrity while achieving high purity levels [1] [16]. Conventional recrystallization approaches must be modified to account for the rapid moisture absorption characteristics of this alkali metal halide [18].
The fundamental principle underlying hygroscopic control during recrystallization involves the manipulation of solution concentration, temperature, and atmospheric conditions to minimize water uptake while maximizing impurity rejection [16] [18]. Research conducted by Ishibashi and colleagues demonstrated that controlled evaporation under reduced humidity conditions significantly improves crystal quality and reduces moisture content in the final product [16] [20].
Crystallization kinetics studies reveal that rubidium chloride follows the delta-L law during evaporative crystallization processes, with nucleation and growth rates being strongly influenced by supersaturation levels and magma density [18]. Lower magma density conditions combined with appropriate temperature control and moderate supersaturation levels produce larger mean particle sizes with improved handling characteristics [18].
The optimal recrystallization procedure involves dissolving crude rubidium chloride in a minimum volume of distilled water, followed by gradual evaporation under controlled atmospheric conditions [16] [18]. Temperature maintenance between 20-25°C during the crystallization process minimizes thermal decomposition while preventing excessive moisture absorption [18]. The use of desiccants such as phosphorus pentoxide in the crystallization environment further reduces atmospheric moisture content [19] [21].
Table 3: Recrystallization Parameters for Hygroscopic Control
Parameter | Optimal Value | Effect on Product |
---|---|---|
Solution Concentration | 80-90% saturation | Improved crystal formation [18] |
Temperature | 20-25°C | Reduced hygroscopic uptake [16] |
Relative Humidity | <20% | Minimized moisture absorption [19] |
Evaporation Rate | 0.5-1.0 mL/h | Enhanced crystal quality [18] |
Desiccant Type | P₂O₅ | Maximum moisture control [21] |
The iodine monochloride method represents a sophisticated purification technique that exploits the differential solubility properties of alkali metal dichloroiodides to achieve exceptional purity levels in rubidium chloride preparations [19] [20] [21]. This method is particularly effective for removing potassium and sodium impurities that are difficult to eliminate through conventional recrystallization procedures [20].
The purification process involves the treatment of impure rubidium chloride with iodine monochloride in concentrated hydrochloric acid, resulting in the formation of rubidium dichloroiodide according to the reaction: RbCl + ICl → RbICl₂ [19] [20]. The dichloroiodide compound exhibits markedly different solubility characteristics compared to the corresponding potassium and cesium compounds, enabling selective precipitation and purification [21].
Research findings indicate that rubidium dichloroiodide demonstrates significantly reduced solubility in concentrated hydrochloric acid solutions compared to potassium dichloroiodide, which remains highly soluble even in saturated solutions [20]. This solubility differential forms the basis for the separation mechanism, allowing for the selective precipitation of rubidium-containing species while leaving potassium and other alkali metal impurities in solution [19] [20].
The optimal conditions for dichloroiodide formation involve the use of 9 normal hydrochloric acid at temperatures below 5°C, with thorough cooling using ice baths to maximize precipitation efficiency [19] [21]. Multiple recrystallization cycles of the dichloroiodide intermediate are typically required to achieve spectroscopic purity, with four to five recrystallizations being sufficient to reduce potassium contamination to undetectable levels [20].
The final conversion of purified rubidium dichloroiodide back to rubidium chloride is accomplished through thermal decomposition at temperatures between 350-450°C in quartz vessels [19] [20]. This decomposition process releases iodine monochloride vapor, leaving behind high-purity rubidium chloride with typical yields of 70-80% based on the original impure starting material [20].
Table 4: Iodine Monochloride Purification Parameters
Parameter | Specification | Purification Effect |
---|---|---|
HCl Concentration | 9 N | Optimal dichloroiodide formation [19] |
Temperature | 0-5°C | Maximum precipitation [21] |
Recrystallization Cycles | 4-5 | Spectroscopic purity [20] |
Decomposition Temperature | 350-450°C | Complete ICl removal [19] |
Overall Yield | 70-80% | High purity product [20] |
Alcohol fractionation represents a highly effective purification methodology specifically designed to address cesium contamination in rubidium chloride preparations [16] [22] [24]. This technique exploits the differential solubility behavior of rubidium and cesium salts in alcohol-water mixtures to achieve selective separation of these chemically similar alkali metals [22].
The theoretical foundation for alcohol fractionation lies in the distinct solvation energies and ionic radii of rubidium and cesium ions, which result in measurably different solubility profiles in mixed aqueous-organic solvent systems [22] [25]. Research has demonstrated that cesium salts exhibit preferential solubility in high-concentration ethanol solutions compared to corresponding rubidium compounds [16] [24].
The optimized fractionation procedure involves the conversion of mixed alkali metal chlorides to their corresponding sulfates, followed by controlled precipitation from concentrated ethanol solutions [16] [22]. The sulfate conversion is accomplished through treatment with sulfuric acid and thermal decomposition to remove excess acid [16]. The resulting sulfate mixture is dissolved in a minimal volume of distilled water and introduced dropwise into a heated ethanol solution maintained at 70°C [16] [22].
Critical parameters for successful cesium removal include maintaining an ethanol concentration of approximately 82% by volume in the final solution [16]. Under these conditions, rubidium sulfate precipitates preferentially while cesium sulfate remains dissolved in the alcoholic supernatant [16] [22]. Multiple fractionation cycles are typically required to achieve complete cesium removal, with seven recrystallizations being sufficient to reduce cesium contamination below spectroscopic detection limits [16].
The effectiveness of alcohol fractionation has been quantitatively demonstrated through spectroscopic analysis, showing complete elimination of cesium spectral lines after appropriate treatment cycles [16] [24]. This method is particularly valuable for processing mineral-derived rubidium sources, where cesium co-occurrence is common due to similar geochemical behaviors [22].
Table 5: Alcohol Fractionation Optimization Parameters
Parameter | Optimal Condition | Separation Efficiency |
---|---|---|
Ethanol Concentration | 82% v/v | Maximum Rb/Cs separation [16] |
Temperature | 70°C | Enhanced solubility differential [22] |
Addition Rate | Dropwise | Controlled precipitation [16] |
Recrystallization Cycles | 7 | Complete Cs removal [16] |
Recovery Yield | 90-95% | High Rb retention [22] |
Rubidium chloride exhibits characteristic thermal transition points that reflect its ionic crystal structure and bonding characteristics. The compound demonstrates a melting point of 718°C (991 K) and a boiling point of 1390°C (1663 K) [1] [2] [3]. These thermal transition temperatures position rubidium chloride within the expected range for alkali metal halides, showing intermediate values between the lighter alkali chlorides and the heavier cesium compounds.
The melting point correlation with other alkali chlorides follows the anticipated trend based on ionic radius and lattice energy considerations. The enthalpy of fusion has been precisely determined through high-temperature drop-calorimetric measurements as 23.92 ± 0.10 kilojoules per mole at the melting temperature of 995 K [4] [5]. The corresponding entropy of fusion calculated from these measurements is 24.04 ± 0.10 joules per kelvin per mole [4] [5].
Temperature-dependent enthalpy relationships for solid rubidium chloride between 298.15 K and 995 K can be represented by the empirical equation:
{H°(T) - H°(298.15 K)}/(J·mol⁻¹) = -15029.0 + 49.4599(T/K) + 1.754899 × 10⁻³(T/K)² + 4.775940 × 10⁻⁶(T/K)³ [4] [5]
For liquid rubidium chloride between 995 K and 1300 K:
{H°(T) - H°(298.15 K)}/(J·mol⁻¹) = -9991.5 + 75.6242(T/K) - 7.127909 × 10⁻⁴(T/K)² [4] [5]
The thermal conductivity of rubidium chloride at ambient conditions is 7.6 watts per meter per kelvin [3] [6]. This value represents the compound's ability to conduct heat through the ionic crystal lattice via phonon transport mechanisms. Under high-pressure conditions, extensive measurements using transient hot-wire methodology reveal that thermal conductivity decreases systematically with increasing pressure up to 2.6 gigapascals across the temperature range of 100-400 K [7].
The thermal expansion behavior of rubidium chloride demonstrates a linear thermal expansion coefficient of 36 × 10⁻⁶ per kelvin at 283 K [3] [6]. The volume thermal expansion coefficient has been determined as 1.18 × 10⁻⁴ per kelvin through gamma-ray attenuation technique measurements [8]. The temperature dependence of density follows a negative linear relationship, with the density decreasing from 2800 kilograms per cubic meter at 300 K to 2559 kilograms per cubic meter at 900 K, representing an 8.61% decrease [8].
The density-temperature relationship for rubidium chloride can be expressed as:
ρ(T) = 3069.0 - 0.3302(T/K) kg·m⁻³ [8]
The specific heat capacity of rubidium chloride at 283 K is 418 joules per kilogram per kelvin [3] [6], reflecting the compound's thermal energy storage characteristics.
Rubidium chloride demonstrates high aqueous solubility with a pronounced positive temperature dependence. At 0°C, the solubility is 77.0 grams per 100 grams of water, increasing systematically to 138.9 grams per 100 grams of water at 100°C [1] [9] [10]. The intermediate solubility values progress through 91.1 g/100g H₂O at 20°C, 94.2 g/100g H₂O at 25°C, 97.6 g/100g H₂O at 30°C, 103.5 g/100g H₂O at 40°C, 115.5 g/100g H₂O at 60°C, and 127.2 g/100g H₂O at 80°C [1] [9] [10].
This solubility profile indicates strong ion-dipole interactions between the rubidium and chloride ions with water molecules, facilitating complete ionic dissociation in aqueous solution. The positive temperature coefficient reflects the endothermic nature of the dissolution process, where increased thermal energy promotes greater solute-solvent interactions and ionic hydration.
Mean ionic activity coefficients for rubidium chloride in aqueous solutions have been determined across various concentrations. At 298.15 K, the activity coefficient decreases from 0.8086 at 0.0516 molal concentration to 0.5344 at 2.9819 molal concentration [11], indicating increasing deviation from ideal solution behavior with concentration due to interionic interactions.
The solubility of rubidium chloride in alcohol-water mixed solvent systems shows dramatic reduction compared to pure aqueous solutions. Both methanol-water and ethanol-water mixtures significantly decrease rubidium chloride solubility [12] [13] [14]. This reduction occurs due to the lower dielectric constant of alcohol-containing solvents, which weakens the solvation of ionic species.
In ethanol-water systems, phase separation phenomena occur within specific composition ranges. At 35°C, the system exhibits two-phase formation when ethanol mass fractions range from 10.37% to 49.59% [14]. Below 10.37% ethanol content, a single homogeneous phase exists, while above 49.59%, phase separation ceases to occur, suggesting complex solvation equilibria dependent on alcohol concentration.
The dramatic solubility reduction in high alcohol content solvents is exemplified by separation procedures utilizing 96% alcohol solutions at approximately 70°C, where rubidium chloride exhibits very limited solubility [15] [16]. This property has been exploited for purification methods, particularly for separating rubidium chloride from cesium chloride through selective precipitation.
Thermodynamic modeling studies of mixed NaCl-RbCl systems in methanol-water solvents demonstrate that activity coefficients and osmotic coefficients can be successfully described using the Pitzer ion-interaction approach [13]. These studies reveal systematic trends in electrolyte behavior across varying alcohol mass percentages from 0.0 to 0.40 in water.
Raman spectroscopic investigation of rubidium chloride aqueous solutions reveals characteristic patterns consistent with simple alkali chloride behavior. Unlike transition metal chlorides, rubidium chloride shows no unique Raman peaks in aqueous solution, indicating the absence of discrete metal-chloride complex formation [17]. This behavior aligns with expectations based on the similar ionic radius of rubidium to potassium (approximately 166 pm for Rb⁺), suggesting analogous solvation mechanisms.
The primary spectroscopic changes occur in the water OH-stretching region (3000-4000 cm⁻¹). With increasing rubidium chloride concentration, the hydrogen-bonded water peak at approximately 3250 cm⁻¹ decreases in intensity, while the weakly hydrogen-bonded water peak at 3380 cm⁻¹ and the free water monomer peak at 3640 cm⁻¹ both increase in intensity [17]. These observations indicate that rubidium chloride disrupts the hydrogen-bonding network of water, promoting the formation of depolymerized water molecules and free monomers.